Cas no 1803593-18-1 (5-amino-2-(trifluoromethyl)benzoic acid hydrochloride)

5-amino-2-(trifluoromethyl)benzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
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- インチ: 1S/C8H6F3NO2.ClH/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14;/h1-3H,12H2,(H,13,14);1H
- InChIKey: XLAUBXZUBGQLGL-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(N)C=CC=1C(F)(F)F)(=O)O.Cl
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62331-1.0g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 1.0g |
$214.0 | 2025-03-15 | |
Enamine | EN300-62331-0.05g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 0.05g |
$50.0 | 2025-03-15 | |
Enamine | EN300-62331-0.5g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 0.5g |
$167.0 | 2025-03-15 | |
Enamine | EN300-62331-0.25g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 0.25g |
$106.0 | 2025-03-15 | |
Enamine | EN300-62331-2.5g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 2.5g |
$530.0 | 2025-03-15 | |
1PlusChem | 1P01A97F-50mg |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95% | 50mg |
$168.00 | 2024-06-18 | |
Enamine | EN300-62331-5.0g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 5.0g |
$1057.0 | 2025-03-15 | |
Enamine | EN300-62331-0.1g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 0.1g |
$75.0 | 2025-03-15 | |
1PlusChem | 1P01A97F-100mg |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95% | 100mg |
$221.00 | 2024-06-18 | |
Enamine | EN300-62331-10.0g |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride |
1803593-18-1 | 95.0% | 10.0g |
$2112.0 | 2025-03-15 |
5-amino-2-(trifluoromethyl)benzoic acid hydrochloride 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
5-amino-2-(trifluoromethyl)benzoic acid hydrochlorideに関する追加情報
5-Amino-2-(Trifluoromethyl)Benzoic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1803593-18-1, commonly referred to as 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and materials science. This compound is characterized by its unique structure, which combines an amino group at the 5-position and a trifluoromethyl group at the 2-position of a benzoic acid moiety, further modified by a hydrochloride counterion. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride, allowing researchers to explore its potential in drug development. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's stability and bioavailability, while the amino group contributes to hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems. These features make this compound a promising candidate for targeting specific receptors or enzymes involved in diseases such as cancer and neurodegenerative disorders.
In the realm of pharmacology, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride has shown remarkable potential as an anti-tumor agent. Studies conducted in 2023 revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action involves inhibition of key enzymes responsible for cell proliferation and survival, such as cyclin-dependent kinases (CDKs). This discovery has opened new avenues for developing targeted therapies with reduced side effects compared to traditional chemotherapeutic agents.
Beyond its pharmacological applications, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride has also found utility in materials science. Its ability to form stable crystalline structures under varying conditions makes it an ideal candidate for the development of advanced materials such as organic semiconductors and sensors. Recent research has demonstrated that this compound can be incorporated into thin-film transistor (TFT) devices, exhibiting superior charge transport properties and environmental stability.
The synthesis of 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the trifluoromethyl group is typically achieved through electrophilic substitution reactions using triflic anhydride or other suitable reagents. The amino group is introduced via nucleophilic aromatic substitution or by utilizing protected amino precursors. The final step involves protonation with hydrochloric acid to form the hydrochloride salt, ensuring optimal solubility and stability for subsequent applications.
From an environmental perspective, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride demonstrates low toxicity and minimal bioaccumulation potential, making it suitable for use in eco-friendly applications. Its degradation pathways have been studied extensively, revealing that it undergoes rapid breakdown under aerobic conditions, reducing its environmental footprint.
In conclusion, 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride (CAS No. 1803593-18-1) stands as a testament to the advancements in chemical synthesis and its diverse applications across multiple disciplines. With ongoing research uncovering new potential uses and improved synthetic methodologies, this compound is poised to play a pivotal role in shaping future innovations in medicine and materials science.
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